4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings are connected through a single atom. The presence of methoxyphenyl and sulfonyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable intermediate, such as a sulfonyl chloride derivative, which is then reacted with an amine to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl groups can produce thiophenol derivatives .
Scientific Research Applications
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure allows for a unique mode of binding, which can enhance selectivity and potency. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A simpler spirocyclic compound with fewer functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms in the ring structure.
Uniqueness
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both methoxyphenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOUCGMZKOWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.